N-((1-ethylpyrrolidin-2-yl)methyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

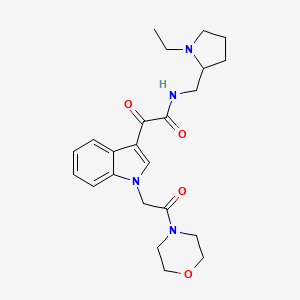

This compound (CAS: 887220-04-4, molecular formula: C₂₃H₃₀N₄O₄, molecular weight: 426.5 g/mol) features a complex structure comprising three key moieties :

- Indole core: A 1H-indol-3-yl group substituted at the 1-position with a 2-morpholino-2-oxoethyl chain.

- Oxoacetamide bridge: Links the indole core to a pyrrolidine derivative.

- Pyrrolidine substituent: A 1-ethylpyrrolidin-2-ylmethyl group attached via the oxoacetamide nitrogen.

Properties

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4/c1-2-25-9-5-6-17(25)14-24-23(30)22(29)19-15-27(20-8-4-3-7-18(19)20)16-21(28)26-10-12-31-13-11-26/h3-4,7-8,15,17H,2,5-6,9-14,16H2,1H3,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZKXLBZMSFXQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-ethylpyrrolidin-2-yl)methyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a compound with significant potential in medicinal chemistry, particularly in the fields of neuropharmacology and oncology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 426.517 g/mol. Its structure features an indole moiety, a morpholine ring, and a pyrrolidine group, which are known to contribute to its biological activity.

Research indicates that compounds similar to this compound interact with various biological targets, including:

1. Receptor Modulation:

- The indole structure is often associated with interactions at serotonin receptors, which can influence mood and anxiety levels.

- Morpholine derivatives have been studied for their ability to modulate opioid receptors, suggesting potential analgesic properties.

2. Antitumor Activity:

- Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also exhibit antitumor activity. The presence of the indole group is crucial for this effect, as seen in studies where indole derivatives demonstrated significant inhibition of cancer cell proliferation.

Anticancer Activity

In vitro studies have demonstrated that compounds with structural similarities to this compound exhibit potent anticancer effects. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A431 (epidermoid carcinoma) | 5.0 | Induces apoptosis |

| Compound B | MCF7 (breast cancer) | 3.5 | Inhibits cell cycle progression |

These findings suggest that the compound may possess similar properties, warranting further investigation.

Neuropharmacological Effects

The compound's potential neuropharmacological effects are supported by studies on related pyrrolidine and morpholine derivatives:

| Activity Type | Effect |

|---|---|

| Antidepressant | Modulation of serotonin receptors |

| Analgesic | Interaction with opioid receptors |

Case Studies

Case Study 1: Anticancer Efficacy

A study published in ACS Omega evaluated a series of indole-based compounds for their anticancer properties. The results indicated that modifications to the indole structure significantly enhanced cytotoxicity against several cancer cell lines, suggesting that this compound could be optimized for greater efficacy.

Case Study 2: Neuropharmacological Potential

Another study explored the effects of morpholine derivatives on serotonin receptor modulation. It was found that these compounds could effectively alter neurotransmitter levels in animal models, indicating potential therapeutic applications in mood disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Properties

*Calculated based on formula.

Key Observations :

The pyridinylmethyl group in 577763-29-2 introduces a basic nitrogen, contrasting with the morpholino group in the target compound.

Substituent Complexity :

- The target compound’s ethylpyrrolidinylmethyl group introduces chirality and conformational flexibility, absent in simpler analogs like 2-(1H-indol-3-yl)-2-oxo-N-propylacetamide .

- Compound 6n incorporates bulky tert-butylphenyl and phenyl-pyridinylethyl groups, likely reducing solubility compared to the target compound.

Molecular Weight and Solubility: The target compound (426.5 g/mol) is intermediate in size between 577763-29-2 (317.34 g/mol) and 6n (~542.66 g/mol). Its morpholino group may improve aqueous solubility relative to 6n .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.